1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one
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Overview
Description
1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
The synthesis of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzofuran precursor.
Ethoxylation and Dimethoxylation: The precursor undergoes ethoxylation and dimethoxylation reactions to introduce the ethoxy and dimethoxy groups at the desired positions on the benzofuran ring.
Acylation: The final step involves the acylation of the benzofuran derivative to introduce the ethanone group.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The ethoxy and dimethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures .
Scientific Research Applications
1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological activities, such as enzyme inhibition or receptor binding.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone depends on its interaction with molecular targets. For instance, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, blocking its activity. The ethoxy and dimethoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)ethanone: This compound has a hydroxy group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.
5,6-Dimethoxybenzofuran-3-one:
The uniqueness of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
98362-17-5 |
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Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-(6-ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C14H16O5/c1-5-18-13-10(8(2)15)11(16-3)9-6-7-19-12(9)14(13)17-4/h6-7H,5H2,1-4H3 |
InChI Key |
FLDHKWYSKGISNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C)OC)OC |
Origin of Product |
United States |
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